![molecular formula C16H15ClN2O3 B5717099 ethyl {4-[(3-chlorobenzoyl)amino]phenyl}carbamate](/img/structure/B5717099.png)
ethyl {4-[(3-chlorobenzoyl)amino]phenyl}carbamate
Descripción general
Descripción
Ethyl {4-[(3-chlorobenzoyl)amino]phenyl}carbamate, also known as cloethocarb, is a carbamate insecticide used to control pests in crops. It was first introduced in the 1960s and is still widely used today due to its effectiveness against a variety of pests.
Aplicaciones Científicas De Investigación
Antimitotic Agents
Ethyl {4-[(3-chlorobenzoyl)amino]phenyl}carbamate and its derivatives have been studied for their antimitotic activities. In one study, the chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate showed that both S- and R-isomers are active in several biological systems, but the S-isomer is more potent. These compounds are considered 4-(substituted)phenyl compounds, which are important in antimitotic research (Temple & Rener, 1992).
Potential Anticancer Agents
Ethyl carbamate derivatives have shown potential as anticancer agents. Studies have shown that alterations in the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamates impact their activity. The presence of a carbamate group is required for activity, and changes in the group's structure can significantly affect its effectiveness against experimental neoplasms in mice (Temple, Rener, & Comber, 1989).
Photodegradation Studies
Ethyl N-phenyl-carbamate (EPC) has been the subject of photodegradation studies. When exposed to ultraviolet irradiation, EPC forms various compounds, including ethylaminobenzoates and azo compounds. This reaction is important for understanding the stability and degradation of carbamate compounds under environmental conditions (Beachell & Chang, 1972).
Enzyme Inhibition Studies
Ethyl carbamate derivatives have been used in studies focusing on enzyme inhibition. For instance, electrochemical sensors have been employed to estimate the inhibitory effect of phenylcarbamates on cholinesterase, revealing insights into the interactions between these compounds and biological enzymes (Vorčáková, Štěpánková, Sedlák, & Vytras, 2015).
Antifungal and Antibacterial Activities
Some derivatives of ethyl carbamate have been synthesized and screened for their antimicrobial activities. These studies contribute to the understanding of how carbamate compounds can be tailored for potential use in fighting bacterial and fungal infections (Doraswamy & Ramana, 2013).
Propiedades
IUPAC Name |
ethyl N-[4-[(3-chlorobenzoyl)amino]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-2-22-16(21)19-14-8-6-13(7-9-14)18-15(20)11-4-3-5-12(17)10-11/h3-10H,2H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRSTNBCVYQNJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl {4-[(3-chlorobenzoyl)amino]phenyl}carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



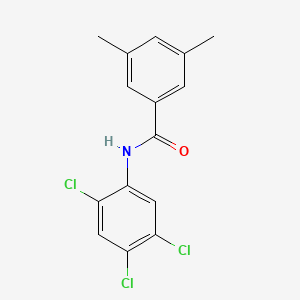
![3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5717034.png)
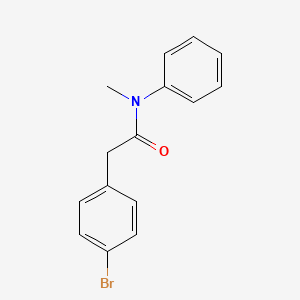
![N-[2-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5717048.png)
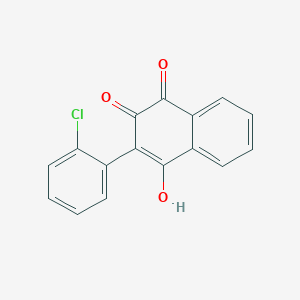
![3-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5717053.png)
![4-[(2-aminophenyl)imino]-2-pyrrolidinone](/img/structure/B5717055.png)
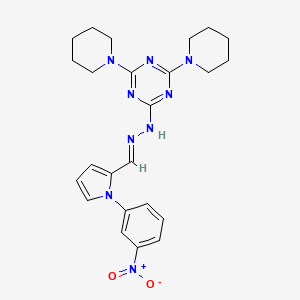

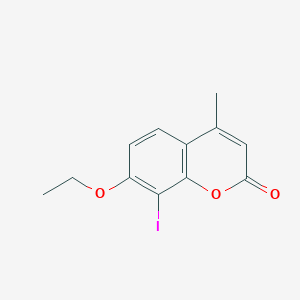
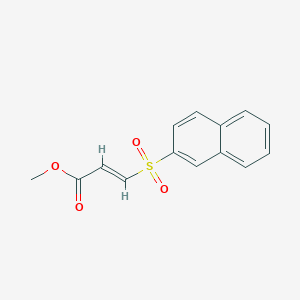
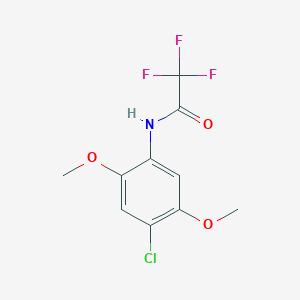

![7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717127.png)